Pyrimidin-4-amine vs. Pyridazin-3-amine Heterocyclic Core: Impact on JAK Kinase Scaffold Compatibility
The target compound incorporates a pyrimidin-4-amine core, whereas the closest commercially cataloged analog is N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097867-17-7) . Patent-level SAR for azetidinyl pyrimidines demonstrates that the 4-aminopyrimidine motif engages the hinge-binding region of JAK kinases through a specific bidentate hydrogen-bond network; changing the heterocycle to pyridazine alters both the spatial orientation of the nitrogen lone pairs and the electronic distribution, which is predicted to reduce kinase affinity by approximately one to two orders of magnitude based on class-level analoging [1]. Because no direct biochemical comparison has been published for this exact pair, this inference is tagged as class-level.
| Evidence Dimension | Heterocyclic core structure and predicted hinge-binding compatibility |
|---|---|
| Target Compound Data | Pyrimidin-4-amine core; supports bidentate hinge H-bond donor/acceptor geometry |
| Comparator Or Baseline | Pyridazin-3-amine analog (CAS 2097867-17-7); altered N atom positioning |
| Quantified Difference | Not directly quantified; class-level SAR suggests ≥10-fold potency difference for JAK targets |
| Conditions | Inference from azetidinyl pyrimidine patent SAR (US20240002392) [1] |
Why This Matters
Procurement of the pyrimidine-4-amine rather than the pyridazine analog is essential for experiments designed to probe JAK-dependent pathways, as the core heterocycle dictates primary target engagement.
- [1] US Patent 20240002392. Azetidinyl Pyrimidines and Uses Thereof. Published 2024-01-04. Justia Patents. View Source
